

# Methyl 2-(m-tolyl)acetate: A Versatile Intermediate in Organic Synthesis

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## Compound of Interest

Compound Name: Methyl 2-(m-tolyl)acetate

Cat. No.: B1353104

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## Introduction

**Methyl 2-(m-tolyl)acetate**, with the CAS number 53088-69-0 and the molecular formula  $C_{10}H_{12}O_2$ , is a valuable intermediate in the field of organic synthesis.<sup>[1]</sup> This colorless to slightly yellow liquid possesses a molecular weight of 164.20 g/mol.<sup>[1]</sup> Its utility spans various sectors, including the fragrance and pharmaceutical industries, where it serves as a key building block for the construction of more complex molecules. This document provides a comprehensive overview of the applications and experimental protocols related to **Methyl 2-(m-tolyl)acetate** for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 2-(m-tolyl)acetate** is presented in the table below.

Property	Value
CAS Number	53088-69-0
Molecular Formula	$C_{10}H_{12}O_2$
Molecular Weight	164.20 g/mol
Physical State	Colorless to slightly yellow liquid

## Applications in Organic Synthesis

**Methyl 2-(m-tolyl)acetate** is a versatile reagent that can undergo a variety of chemical transformations, making it a valuable precursor in multi-step syntheses. Its primary applications lie in its function as a nucleophile, either through the hydrolysis of the ester to the corresponding carboxylic acid or through the generation of an enolate at the  $\alpha$ -carbon.

## Use as a Precursor for Fragrance Compounds

While specific examples for the meta-isomer are not extensively detailed in publicly available literature, related tolyl acetates and their derivatives are known for their applications in the fragrance industry due to their characteristic scents.<sup>[2][3]</sup> The structural motif of **Methyl 2-(m-tolyl)acetate** makes it a potential precursor for the synthesis of novel fragrance ingredients.

## Intermediate in Pharmaceutical and Agrochemical Synthesis

The tolyl acetate scaffold is a common feature in various biologically active molecules. While direct examples of blockbuster drugs derived from **Methyl 2-(m-tolyl)acetate** are not readily found, its structural components are relevant to medicinal chemistry. The methyl-substituted phenyl ring, for instance, is a key feature in many pharmaceutical agents, where the position of the methyl group can significantly influence the molecule's biological activity and metabolic stability.

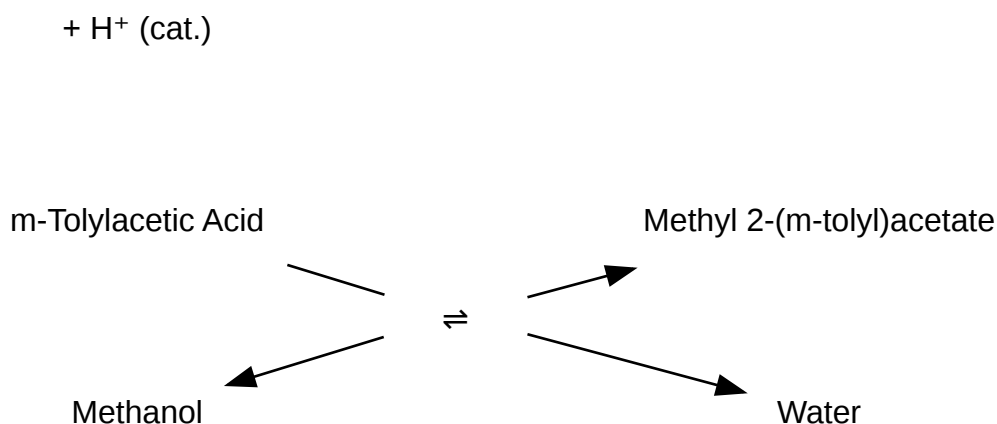
## Experimental Protocols

This section provides detailed experimental protocols for the synthesis and key reactions of **Methyl 2-(m-tolyl)acetate**.

### Synthesis of Methyl 2-(m-tolyl)acetate via Fischer Esterification

The most common and straightforward method for the synthesis of **Methyl 2-(m-tolyl)acetate** is the Fischer esterification of m-tolylacetic acid with methanol in the presence of an acid catalyst.<sup>[4][5]</sup>

Reaction Scheme:



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Fischer Esterification of m-Tolylacetic Acid.

Materials:

- m-Tolylacetic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) or p-Toluenesulfonic acid (p-TsOH)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-tolylacetic acid and an excess of anhydrous methanol (typically 5-10 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the stirring solution.

- Heat the reaction mixture to reflux and maintain the temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
- Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude **Methyl 2-(m-tolyl)acetate**.
- The crude product can be purified by vacuum distillation to obtain the pure ester.

#### Quantitative Data:

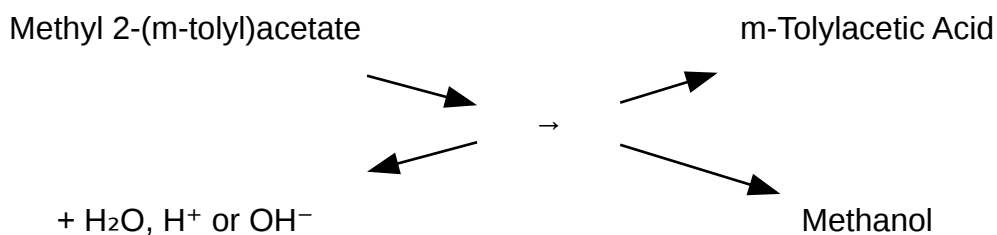
While a specific yield for the synthesis of **Methyl 2-(m-tolyl)acetate** was not found in the provided search results, Fischer esterifications typically proceed in good to excellent yields, often exceeding 80-90%, especially when an excess of the alcohol is used and water is removed.[4][6]

Reactant	Molar Ratio	Catalyst	Reaction Time	Typical Yield
m-Tolylacetic Acid	1	H <sub>2</sub> SO <sub>4</sub> or p-TsOH	2-6 hours	>80%
Methanol	5-10			

## Hydrolysis of Methyl 2-(m-tolyl)acetate

The ester functionality of **Methyl 2-(m-tolyl)acetate** can be hydrolyzed under either acidic or basic conditions to yield m-tolylacetic acid.

## Reaction Scheme:



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Hydrolysis of **Methyl 2-(m-tolyl)acetate**.

## Base-Catalyzed Hydrolysis (Saponification) Protocol:

## Materials:

- **Methyl 2-(m-tolyl)acetate**
- Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1-2 M)
- Ethanol or methanol (as a co-solvent)
- Hydrochloric acid (HCl) (e.g., 1-2 M)
- Organic solvent for extraction (e.g., diethyl ether)

## Procedure:

- In a round-bottom flask, dissolve **Methyl 2-(m-tolyl)acetate** in ethanol or methanol.
- Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 1.1-1.5 equivalents).
- Heat the mixture to reflux and stir for 1-3 hours, or until the reaction is complete (monitored by TLC).

- Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
- Cool the aqueous layer in an ice bath and acidify it by the slow addition of hydrochloric acid until the pH is acidic (pH ~2).
- The m-tolylacetic acid will precipitate out of the solution. If it does not, extract the aqueous layer with an organic solvent like diethyl ether.
- Collect the precipitated solid by filtration or separate the organic layer from the extraction.
- Dry the solid or the organic extract over anhydrous sodium sulfate.
- If an extraction was performed, remove the solvent under reduced pressure to yield the carboxylic acid. The solid product can be further purified by recrystallization.

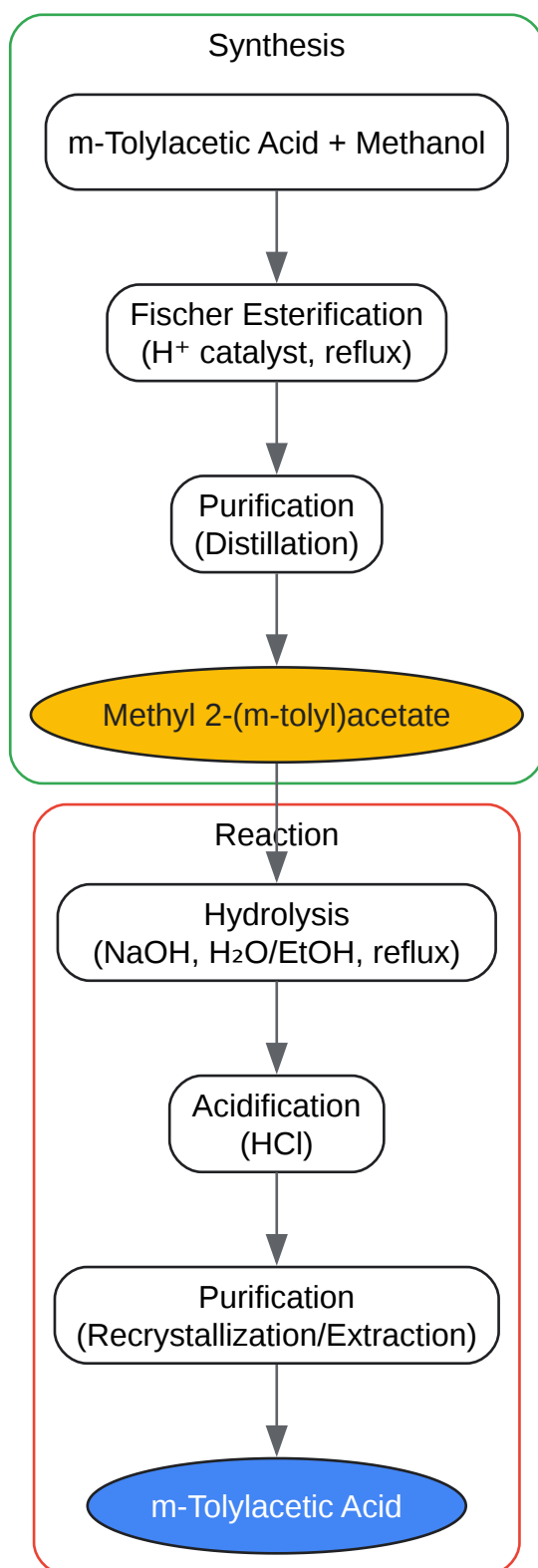
Quantitative Data:

Saponification reactions are generally high-yielding, often proceeding to completion.

Reactant	Reagent	Reaction Time	Typical Yield
Methyl 2-(m-tolyl)acetate	NaOH or KOH (aq)	1-3 hours	>90%

## Logical Workflow for Synthesis and Subsequent Reaction

The following diagram illustrates a typical workflow starting from the synthesis of **Methyl 2-(m-tolyl)acetate** and its subsequent hydrolysis.



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Synthetic workflow for **Methyl 2-(m-tolyl)acetate**.

## Conclusion

**Methyl 2-(m-tolyl)acetate** is a readily accessible and versatile chemical intermediate. The straightforward protocols for its synthesis via Fischer esterification and its subsequent hydrolysis to the corresponding carboxylic acid make it a valuable starting material for a wide range of applications in organic synthesis, particularly in the development of new fragrance and pharmaceutical compounds. The methodologies presented here provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity, particularly in enolate chemistry, could unveil novel synthetic pathways to valuable molecules.

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## References

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